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Introduction
2,3-Dihydrothiophene, a heterocyclic organosulfur compound, serves as a key intermediate in

various organic syntheses, including the development of pharmaceuticals, pesticides, and

dyes.[1] A thorough understanding of its thermodynamic properties is crucial for optimizing

reaction conditions, ensuring process safety, and enabling the computational modeling of its

behavior in complex systems. This guide provides a comprehensive overview of the core

thermodynamic parameters of 2,3-dihydrothiophene, details the experimental methodologies

for their determination, and visualizes key synthetic pathways.

Core Thermodynamic and Physical Properties
The thermodynamic and physical properties of 2,3-dihydrothiophene (CAS RN: 1120-59-8,

Formula: C₄H₆S, Molecular Weight: 86.16 g/mol ) have been determined through various

experimental and computational methods.[2][3][4][5][6] These properties are essential for

predicting the compound's behavior under different temperature and pressure conditions.

Data Presentation
The following tables summarize the key quantitative data for the thermodynamic and physical

properties of 2,3-dihydrothiophene.
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Table 1: Enthalpy and Gibbs Free Energy

Property Value Unit Source

Standard Liquid

Enthalpy of

Combustion

(ΔcH°liquid)

-3086.80 ± 1.00 kJ/mol Cheméo[3]

Liquid Phase Enthalpy

of Formation at

Standard Conditions

(ΔfH°liquid)

52.90 ± 1.20 kJ/mol Cheméo[3]

Enthalpy of Formation

at Standard

Conditions (gas)

(ΔfH°gas)

90.70 ± 1.30 kJ/mol Cheméo[3]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

96.88 kJ/mol
Cheméo (Joback

Method)[3]

Enthalpy of

Vaporization at

Standard Conditions

(ΔvapH°)

37.70 ± 0.40 kJ/mol Cheméo[3]

Enthalpy of Fusion at

Standard Conditions

(ΔfusH°)

3.86 kJ/mol
Cheméo (Joback

Method)[3]

Heat of Formation 12.76 kcal/mol ChemicalBook[7]

Table 2: Heat Capacity and Other Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemeo.com/cid/41-361-5/Thiophene,%202,3-dihydro-.pdf
https://www.chemeo.com/cid/41-361-5/Thiophene,%202,3-dihydro-.pdf
https://www.chemeo.com/cid/41-361-5/Thiophene,%202,3-dihydro-.pdf
https://www.chemeo.com/cid/41-361-5/Thiophene,%202,3-dihydro-.pdf
https://www.chemeo.com/cid/41-361-5/Thiophene,%202,3-dihydro-.pdf
https://www.chemeo.com/cid/41-361-5/Thiophene,%202,3-dihydro-.pdf
https://www.chemicalbook.com/article/synthesis-of-2-3-dihydrothiophene.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Unit Source

Ideal Gas Heat

Capacity (Cp,gas) at

357.86 K

97.88 J/mol·K
Cheméo (Joback

Method)[3]

Ideal Gas Heat

Capacity (Cp,gas) at

577.67 K

146.41 J/mol·K
Cheméo (Joback

Method)[3]

Ionization Energy (IE) 8.11 eV Cheméo[3]

Table 3: Physical Properties

Property Value Unit Source

Normal Boiling Point

(Tboil)
112 °C Stenutz[5]

Normal Boiling Point

(Tboil)
385.15 ± 0.60 K Cheméo[3]

Normal Melting Point

(Tfus)
163.55 ± 1.00 K Cheméo[3]

Density 1.070 g/mL ChemBK[1]

Dipole Moment 1.61 D Stenutz[5]

Experimental Protocols
The determination of the thermodynamic properties of sulfur-containing heterocyclic

compounds like 2,3-dihydrothiophene involves a suite of specialized calorimetric and

analytical techniques. While specific experimental details for 2,3-dihydrothiophene are not

extensively published, the methodologies applied to structurally similar compounds, such as

2,3-dihydrobenzo[b]thiophene and other thiophene derivatives, provide a clear framework.[8][9]

[10]

Combustion Calorimetry
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This technique is employed to measure the enthalpy of combustion. For sulfur-containing

compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion

and to handle the formation of sulfuric acid.[9][10]

Sample Preparation: A precisely weighed sample of 2,3-dihydrothiophene is placed in a

crucible within the combustion bomb. A cotton fuse is used for ignition.

Bomb Charging: The bomb is filled with high-purity oxygen to a pressure of approximately 3

MPa. A small, known amount of distilled water is added to the bomb to ensure that the

sulfuric acid formed is of a definite concentration.

Calorimetry: The bomb is submerged in a known mass of water in the calorimeter. The

sample is ignited, and the temperature change of the water is meticulously recorded.

Data Analysis: The energy of combustion is calculated from the temperature change, taking

into account the heat capacity of the calorimeter system. Corrections are applied for the heat

of formation of nitric acid (from residual nitrogen in the oxygen) and sulfuric acid. The

standard enthalpy of formation is then derived using Hess's Law.

Adiabatic Heat-Capacity Calorimetry
This method is used to measure the heat capacity of the substance in its condensed phases

(solid and liquid) as a function of temperature.

Apparatus: A sample is placed in a calorimeter vessel which is surrounded by an adiabatic

shield. The temperature of the shield is controlled to match the temperature of the sample,

minimizing heat exchange with the surroundings.

Measurement: A known amount of electrical energy is supplied to the sample, and the

resulting temperature increase is measured. The heat capacity is calculated from these

values.

Data Application: The data from adiabatic heat-capacity calorimetry can be used to

determine the standard molar entropy and enthalpy by integrating the heat capacity data

from near absolute zero.

Vapor Pressure Measurement
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Techniques like comparative ebulliometry or inclined-piston gauge manometry are used to

determine the vapor pressure of the liquid as a function of temperature.[8]

Ebulliometry: The boiling temperature of the sample is measured at various known

pressures. This method is highly accurate for determining vapor pressures.

Inclined-Piston Gauge Manometry: This is a direct pressure measurement technique where

the pressure of the vapor is balanced by a known force on a piston of a known area.

Enthalpy of Vaporization: The enthalpy of vaporization can be derived from the vapor

pressure data using the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)
DSC is a versatile thermal analysis technique used to measure heat flow associated with

transitions in a material as a function of temperature or time.[8]

Principle: The difference in the amount of heat required to increase the temperature of a

sample and a reference is measured as a function of temperature.

Applications: DSC is used to determine the enthalpy of fusion (melting) and the temperatures

of phase transitions. It can also be used to estimate the critical temperature and density of a

substance.

Synthesis and Reaction Pathways
2,3-Dihydrothiophene is synthesized through various chemical reactions. Understanding

these pathways is crucial for its production and for its application as a building block in further

syntheses.

One common method for the preparation of 2,3-dihydrothiophene is through the

hydrogenation of thiophene.[1] Another documented synthesis involves the pyrolysis of 2-

acetoxytetrahydrothiophene.[7]
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Hydrogenation of Thiophene

Pyrolysis of 2-Acetoxytetrahydrothiophene

Thiophene 2,3-Dihydrothiophene
H₂, Catalyst (e.g., Pt, Pd)

2-Acetoxytetrahydrothiophene 2,3-Dihydrothiophene
Flash Vacuum Pyrolysis (400 °C)

Click to download full resolution via product page

Caption: Key synthetic routes to 2,3-dihydrothiophene.

The reactivity of 2,3-dihydrothiophene is characterized by the properties of both an alkene

and a thioether. It undergoes addition reactions at the carbon-carbon double bond and

oxidation at the sulfur atom.[2]

Reactivity of 2,3-Dihydrothiophene

2,3-Dihydrothiophene

Addition Product
(e.g., Halogenation)

Addition Reaction
(at C=C bond)

Oxidation Product
(e.g., Sulfoxide, Sulfone)

Oxidation Reaction
(at S atom)

Click to download full resolution via product page
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Caption: Primary reaction types of 2,3-dihydrothiophene.

Conclusion
The thermodynamic data and experimental protocols presented in this guide offer a

foundational understanding of 2,3-dihydrothiophene for researchers and professionals in drug

development and chemical synthesis. The provided quantitative data, summarized in clear

tables, facilitates easy comparison and application in computational models and process

design. The outlined experimental methodologies provide a basis for further research and

validation of these critical parameters. The visualized synthetic and reaction pathways offer a

concise overview of the chemical behavior of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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